Cas no 1805478-79-8 (3-Bromo-2-chloro-6-fluorobenzoyl chloride)

3-Bromo-2-chloro-6-fluorobenzoyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2-chloro-6-fluorobenzoyl chloride
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- インチ: 1S/C7H2BrCl2FO/c8-3-1-2-4(11)5(6(3)9)7(10)12/h1-2H
- InChIKey: FVQYKODVAZSGNZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(C(=O)Cl)=C1Cl)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 190
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 3.9
3-Bromo-2-chloro-6-fluorobenzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013022019-250mg |
3-Bromo-2-chloro-6-fluorobenzoyl chloride |
1805478-79-8 | 97% | 250mg |
504.00 USD | 2021-06-24 | |
Alichem | A013022019-1g |
3-Bromo-2-chloro-6-fluorobenzoyl chloride |
1805478-79-8 | 97% | 1g |
1,460.20 USD | 2021-06-24 | |
A2B Chem LLC | BA20299-500mg |
3-Bromo-2-chloro-6-fluorobenzoyl chloride |
1805478-79-8 | 95% | 500mg |
$131.00 | 2024-04-20 | |
Alichem | A013022019-500mg |
3-Bromo-2-chloro-6-fluorobenzoyl chloride |
1805478-79-8 | 97% | 500mg |
855.75 USD | 2021-06-24 | |
Aaron | AR01K6ON-5g |
3-Bromo-2-chloro-6-fluorobenzoyl chloride |
1805478-79-8 | 95% | 5g |
$465.00 | 2025-02-12 | |
A2B Chem LLC | BA20299-5g |
3-Bromo-2-chloro-6-fluorobenzoyl chloride |
1805478-79-8 | >95% | 5g |
$394.00 | 2024-04-20 | |
A2B Chem LLC | BA20299-1g |
3-Bromo-2-chloro-6-fluorobenzoyl chloride |
1805478-79-8 | 95% | 1g |
$154.00 | 2024-04-20 |
3-Bromo-2-chloro-6-fluorobenzoyl chloride 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
3-Bromo-2-chloro-6-fluorobenzoyl chlorideに関する追加情報
Introduction to 3-Bromo-2-chloro-6-fluorobenzoyl chloride (CAS No. 1805478-79-8)
3-Bromo-2-chloro-6-fluorobenzoyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1805478-79-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This benzoic acid derivative features a unique structural motif combining bromine, chlorine, and fluorine substituents, which endows it with distinct reactivity and potential applications in synthetic chemistry. The presence of these halogen atoms makes it a valuable intermediate in the development of more complex molecules, particularly in medicinal chemistry.
The compound's structure consists of a benzene ring substituted at the 3-position with a bromine atom, at the 2-position with a chlorine atom, and at the 6-position with a fluorine atom. The benzoic acid moiety is further functionalized by converting the carboxyl group into its corresponding acyl chloride derivative. This transformation enhances the electrophilicity of the carbonyl carbon, making it highly reactive in nucleophilic substitution reactions. Such reactivity is crucial for constructing more intricate molecular frameworks, which are often required in drug discovery efforts.
In recent years, 3-Bromo-2-chloro-6-fluorobenzoyl chloride has been explored as a key building block in the synthesis of biologically active compounds. Its halogenated aromatic core is particularly interesting because halogens can modulate the electronic properties and metabolic stability of molecules. For instance, fluorine atoms are known to enhance binding affinity to biological targets, while bromine and chlorine can serve as handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
One notable application of this compound has been reported in the synthesis of novel kinase inhibitors. Kinases are enzymes that play a pivotal role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. Researchers have utilized 3-Bromo-2-chloro-6-fluorobenzoyl chloride to introduce a fluorinated benzoyl group into kinase inhibitors, which has led to improved pharmacokinetic profiles and enhanced target engagement. The fluorine atom, in particular, has been shown to increase metabolic stability and binding affinity, making such inhibitors more effective in preclinical studies.
Another area where this compound has found utility is in the development of agrochemicals. The structural features of 3-Bromo-2-chloro-6-fluorobenzoyl chloride make it a versatile precursor for synthesizing fluorinated phenolic compounds, which are known for their pesticidal and herbicidal properties. By incorporating this intermediate into larger molecular structures, chemists have been able to develop novel agrochemicals with improved efficacy and reduced environmental impact.
The synthesis of 3-Bromo-2-chloro-6-fluorobenzoyl chloride typically involves the chlorination and bromination of appropriately substituted fluoroaromatic precursors followed by conversion to the acyl chloride. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing additional functional groups while maintaining regioselectivity.
The reactivity of 3-Bromo-2-chloro-6-fluorobenzoyl chloride also makes it a valuable tool for exploring new synthetic pathways. For example, its ability to undergo nucleophilic aromatic substitution allows for the introduction of diverse substituents at specific positions on the benzene ring. This flexibility is particularly useful when designing molecules with tailored biological activities. Researchers have leveraged this property to develop libraries of compounds for high-throughput screening, accelerating the discovery process in drug development.
In conclusion, 3-Bromo-2-chloro-6-fluorobenzoyl chloride (CAS No. 1805478-79-8) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it an indispensable intermediate for constructing complex molecules with desired biological activities. As research continues to uncover new applications for this compound, its importance in synthetic chemistry is likely to grow further.
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